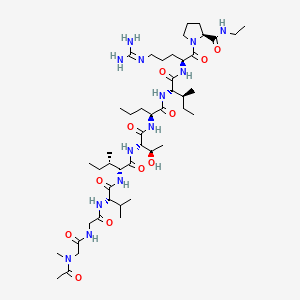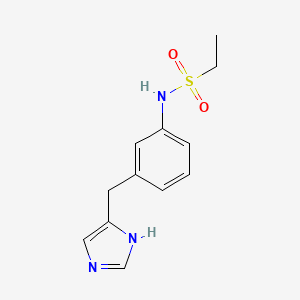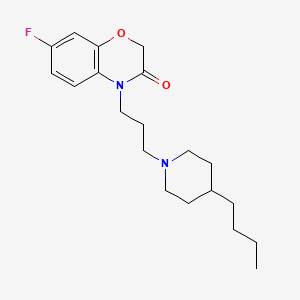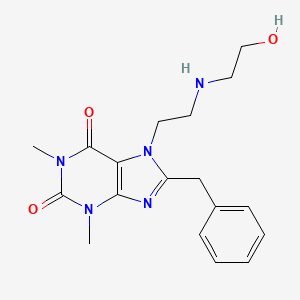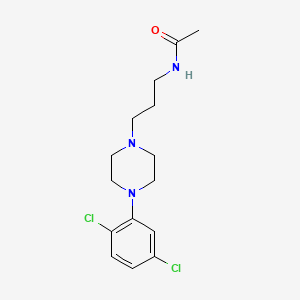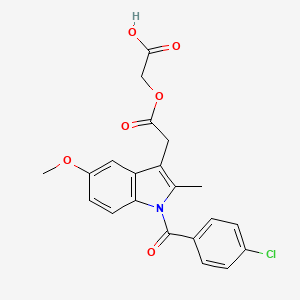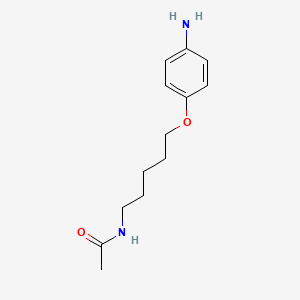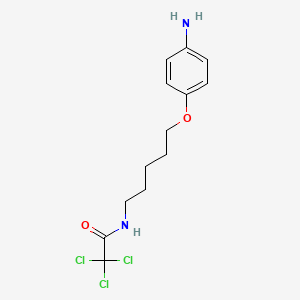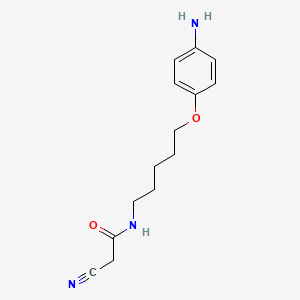
6-苯基咪唑并(2,1-b)-1,3,4-噻二唑-2-磺酰胺
描述
6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide (PITD) is a synthetic, sulfur-containing heterocyclic compound that has been studied for its potential use in pharmaceutical applications. PITD is part of a larger class of compounds known as thiadiazoles, which are characterized by their sulfur-containing heterocyclic ring systems. PITD has been studied for its potential use in a variety of scientific research applications, including in vivo and in vitro studies.
科学研究应用
Neuroprotection in Neurodegenerative Diseases
AEG 3482 has been identified as a potent neuroprotective agent. It inhibits Jun kinase (JNK)-dependent apoptosis, which is a significant pathway leading to neuronal cell death in neurodegenerative diseases such as Alzheimer’s and Huntington’s disease . By blocking this pathway, AEG 3482 could potentially slow down the progression of these diseases.
Inhibition of JNK-Dependent Apoptosis
The compound effectively blocks apoptosis induced by the p75 neurotrophin receptor (p75NTR) or NRAGE, a cytosolic interactor of p75NTR . This inhibition of proapoptotic JNK activity suggests that AEG 3482 could be used to prevent cell death in various pathological conditions where this pathway is activated.
Heat Shock Protein Induction
AEG 3482 induces the production of heat shock protein 70 (HSP70), which is an endogenous inhibitor of JNK . The accumulation of HSP70 is necessary for the JNK blockade induced by AEG 3482, highlighting its role in stress response and cellular protection mechanisms.
Potential Therapeutic for Acute and Chronic Neurological Disorders
Given its ability to inhibit neuronal apoptosis, AEG 3482 may have therapeutic potential for treating acute and chronic neurological disorders . Its neuroprotective properties could be beneficial in conditions like stroke or traumatic brain injury, where neuronal death is a primary concern.
Modulation of the Chaperone-Mediated Stress Response
AEG 3482 interacts with heat shock protein 90 (HSP90), leading to the inhibition of JNK and blockade of neuronal apoptosis . This modulation of the chaperone-mediated stress response suggests that AEG 3482 could be used to enhance cellular resilience to stress.
Research Tool for Studying Apoptosis
As a small-molecule inhibitor of JNK-dependent apoptosis, AEG 3482 serves as a valuable research tool for studying the mechanisms of cell death and survival . It allows researchers to dissect the role of JNK signaling in various cellular processes.
Investigation of Neurotrophin Signaling Pathways
AEG 3482’s ability to inhibit apoptosis through the p75NTR indicates its utility in investigating neurotrophin signaling pathways . This could lead to a better understanding of how neurotrophins influence neuronal survival and death.
Exploration of HSP70’s Role in Neuroprotection
By inducing HSP70, AEG 3482 provides a means to explore the role of this heat shock protein in neuroprotection . Research in this area could uncover new insights into how cells cope with stress and prevent apoptosis.
作用机制
Target of Action
AEG 3482, also known as 6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, primarily targets Jun kinase (JNK) . JNK is a key player in the signaling pathway that leads to apoptosis, or programmed cell death . In addition, AEG 3482 directly binds to Heat Shock Protein 90 (HSP90) .
Mode of Action
AEG 3482 inhibits JNK activity by inducing the expression of Heat Shock Protein 70 (HSP70) . HSP70 is an endogenous inhibitor of JNK . AEG 3482 facilitates the expression of HSP70 and HSP25 by directly binding to HSP90 .
Biochemical Pathways
The compound’s action affects the JNK signaling pathway, which is involved in apoptosis . By inhibiting JNK activity, AEG 3482 can prevent apoptosis . The compound also influences the heat shock response pathway by inducing the expression of HSP70 .
Result of Action
The primary result of AEG 3482’s action is the inhibition of apoptosis, or programmed cell death . By inhibiting JNK activity and inducing the expression of HSP70, AEG 3482 can prevent cell death .
属性
IUPAC Name |
6-phenylimidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S2/c11-18(15,16)10-13-14-6-8(12-9(14)17-10)7-4-2-1-3-5-7/h1-6H,(H2,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUYTXDAVCOCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213176 | |
| Record name | AEG-3482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide | |
CAS RN |
63735-71-7 | |
| Record name | AEG-3482 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063735717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AEG-3482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AEG-3482 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EZF1A283N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of AEG3482?
A1: AEG3482 acts as a selective inhibitor of c-Jun N-terminal kinase (JNK). [, , ] JNK is a protein kinase involved in various cellular processes, including inflammation, apoptosis, and cell proliferation. By inhibiting JNK, AEG3482 influences downstream signaling pathways, ultimately impacting these cellular functions.
Q2: How does AEG3482 impact cellular stress response?
A2: Studies suggest that AEG3482 can induce cellular stress resistance. [, ] While the exact mechanisms are still under investigation, research indicates involvement of both Nrf2-dependent and Nrf2-independent pathways. This compound has shown protective effects against various stressors, including paraquat, cadmium, and methyl methanesulfonate.
Q3: What are the potential therapeutic applications of AEG3482 being investigated?
A3: Based on its mechanism of action and observed effects, AEG3482 is being investigated for its therapeutic potential in several areas:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



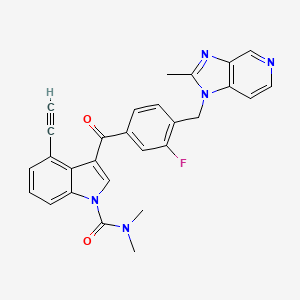
![4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride](/img/structure/B1664306.png)
